molecular formula C10H18O3 B029199 Trimethylacetic anhydride CAS No. 1538-75-6

Trimethylacetic anhydride

Cat. No. B029199
CAS RN: 1538-75-6
M. Wt: 186.25 g/mol
InChI Key: PGZVFRAEAAXREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylacetic anhydride, a derivative of trimethylacetic acid, is a chemical compound utilized in various organic synthesis reactions. Its relevance spans from serving as an acylating agent to its use in the preparation and modification of organic molecules, showcasing its versatility in chemical applications.

Synthesis Analysis

Trimethylacetic acid, a precursor to trimethylacetic anhydride, can be synthesized through the reaction of 3,3-dimethyl-2-butanone with sodium hypochlorite in the presence of quaternary ammonium salt, highlighting a practical approach to obtaining this compound with high purity and yield (Ying, 2004).

Molecular Structure Analysis

The structure of trimethylacetic acid, closely related to the anhydride form, has been studied through dielectric measurements, revealing insights into its molecular configuration in condensed phases. These studies suggest nonpolar dimer units with disordered orientation in its solid-state phase, providing a foundation for understanding the anhydride's structure (Kondo & Oda, 1954).

Chemical Reactions and Properties

The reactivity of trimethylacetic anhydride with various substrates underlines its utility in organic synthesis. For instance, its role in the improved preparation and use as a highly efficient and selective N-formylating reagent showcases its significance in synthesizing complex organic molecules (Vlietstra, Zwikker, Nolte, & Drenth, 2010).

Physical Properties Analysis

The study of trimethylacetic acid in different states provides insight into the physical properties of its anhydride form. Low values of dielectric constant and conductivity, combined with X-ray investigation results, suggest distinct physical characteristics that are crucial for its application in synthesis processes (Kondo & Oda, 1954).

Chemical Properties Analysis

The chemical properties of trimethylacetic anhydride, such as its acylation capabilities, are exemplified by the catalysis of acylation reactions of alcohols with acid anhydrides, demonstrating its efficiency and selectivity in synthetic applications. This highlights its functionality and versatility in organic chemistry (Procopiou, Baugh, Flack, & Inglis, 1998).

Scientific Research Applications

  • Acylation and Esterification Reagent for Anilines and Phenols

    • Scientific Field : Organic Chemistry
    • Application Summary : Trimethylacetic anhydride is used as an acylation and esterification reagent for anilines and phenols . Acylation involves the process of adding an acyl group to a compound, while esterification is the reaction of carboxylic acids and alcohols to produce esters.
  • Solid-Phase Oligonucleotide Synthesis

    • Scientific Field : Biochemistry
    • Application Summary : Trimethylacetic anhydride is used in solid-phase oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have applications in research, genetic testing, and forensics.
  • Kinetic Resolution of Racemic 2-Hydroxy-γ-Butyrolactones

    • Scientific Field : Stereochemistry
    • Application Summary : Trimethylacetic anhydride is used in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid . Kinetic resolution is a method used to separate enantiomers of a racemic mixture.
  • Production of Cyano-4, N-tert-butyloxycarbonyl Piperidine

    • Scientific Field : Organic Synthesis
    • Application Summary : Trimethylacetic anhydride is used in the production of cyano-4, N-tert-butyloxycarbonyl piperidine . This compound can be used as a building block in the synthesis of various organic compounds.
  • Labeling of Histones

    • Scientific Field : Biochemistry
    • Application Summary : Trimethylacetic anhydride is used for labeling histones . Histones are proteins that package and order the DNA into structural units called nucleosomes. They play a crucial role in gene regulation.
    • Results or Outcomes : The outcome of this reaction is the labeling of histones. This can facilitate the quantification of histone marks at the MS1 level .
  • Synthesis of 2,2-Dimethylpropionic Anhydride
    • Scientific Field : Organic Chemistry
    • Application Summary : Trimethylacetic anhydride is used in the synthesis of 2,2-dimethylpropionic anhydride . This compound is a useful reagent in organic synthesis, particularly in reactions involving acylation.

Safety And Hazards

Trimethylacetic anhydride is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .

Future Directions

Trimethylacetic anhydride has been reported as a novel derivatization reagent for bottom–up proteomics of histone proteoforms . It substantially improves the separation of positional isomers, which is a prerequisite for identification and quantification of post-translationally modified histone forms . This suggests potential future directions in the field of proteomics .

properties

IUPAC Name

2,2-dimethylpropanoyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVFRAEAAXREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014577
Record name Trimethylacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Trimethylacetic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21777
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Trimethylacetic anhydride

CAS RN

1538-75-6
Record name Pivalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1538-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylacetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyridine (14 g, 0.18 Mol) and 4-nitrophenylacetic acid (32 g, 0.18 Mol) were stirred in toluene (100 ml) whilst trimethylacetylchloride (21 g, 0.18 Mol) was added. The toluene was evaporated to yield 4-nitrophenylacetic trimethylacetic anhydride. 3-Aminophenol (20 g, 0.18 Mol) was stirred in DMF (100 ml) and treated with the mixed anhydride and pyridine (14 g) in dimethylformamide (DMF) dropwise. The solution was diluted with water and the product isolated by filtration and dried (19 g, 39%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylacetic anhydride
Reactant of Route 2
Reactant of Route 2
Trimethylacetic anhydride
Reactant of Route 3
Reactant of Route 3
Trimethylacetic anhydride
Reactant of Route 4
Reactant of Route 4
Trimethylacetic anhydride
Reactant of Route 5
Reactant of Route 5
Trimethylacetic anhydride
Reactant of Route 6
Trimethylacetic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.